molecular formula C40H24N6O12S B11565154 sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)

sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)

Cat. No.: B11565154
M. Wt: 812.7 g/mol
InChI Key: NVWYNDBRNZBCAC-UHFFFAOYSA-N
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Description

Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its intricate molecular arrangement, which includes multiple benzene rings and nitro groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) typically involves a multi-step process. One common method starts with the preparation of substituted benzaldehyde phenylhydrazones, which are then subjected to diazo coupling with bis-diazonium chloride derived from benzidine . The resulting bis-formazans are treated with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) involves its interaction with molecular targets through its nitro and benzene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate) is unique due to its combination of multiple benzene rings, nitro groups, and sulfur linkages.

Properties

Molecular Formula

C40H24N6O12S

Molecular Weight

812.7 g/mol

IUPAC Name

[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]sulfanylphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C40H24N6O12S/c47-39(27-17-31(43(49)50)21-32(18-27)44(51)52)57-35-9-1-25(2-10-35)23-41-29-5-13-37(14-6-29)59-38-15-7-30(8-16-38)42-24-26-3-11-36(12-4-26)58-40(48)28-19-33(45(53)54)22-34(20-28)46(55)56/h1-24H

InChI Key

NVWYNDBRNZBCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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